molecular formula C7H12ClN3O2S B2700568 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride CAS No. 2287285-15-6

3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

Cat. No. B2700568
CAS RN: 2287285-15-6
M. Wt: 237.7
InChI Key: TWJIDCQUGAQHNA-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2S . It has an average mass of 237.707 Da and a monoisotopic mass of 237.033875 Da .


Synthesis Analysis

The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure . The residue is mixed with an ethanolic solution of hydrogen chloride, and the mixed solution is stirred at 25 ℃ for 1 hour, and at 0 ℃ for 2 hours . The product is then filtered, washed with cold ethanol/MTBE, and dried to constant weight to obtain a white crystal .


Molecular Structure Analysis

The molecular structure of 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride can be analyzed using various spectroscopic techniques. For instance, 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride can be determined using various analytical techniques. For instance, its average mass is 237.707 Da and its monoisotopic mass is 237.033875 Da .

Scientific Research Applications

Drug Chemistry and Building Blocks

The [1,2,4]triazolo[4,3-α]pyrazine platform serves as a foundation for constructing related drug chemistry modules. Researchers have developed methods to rapidly obtain target derivatives from readily available, inexpensive reagents. These approaches have been used to create a small library of tetrahydropyrazolo[1,5-a]pyrazine compounds, with various substituents at the third position .

Functionalization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine

Building blocks derived from AT20562 can be easily modified at the third position of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. For instance, a straightforward two-step sequence leads to iodine derivatives suitable for obtaining organometallic products .

properties

IUPAC Name

3-methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-13(11,12)7-5-9-10-3-2-8-4-6(7)10;/h5,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJIDCQUGAQHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2CNCCN2N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

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